molecular formula C30H25ClO2 B148227 9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene CAS No. 135965-21-8

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene

Cat. No.: B148227
CAS No.: 135965-21-8
M. Wt: 453 g/mol
InChI Key: RFVZBUUPBPFZMH-UHFFFAOYSA-N
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Description

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by the presence of two ethoxyphenyl groups and a chlorine atom attached to the anthracene core.

Mechanism of Action

Target of Action

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it acts as a fluorescent dye or a dopant for organic semiconductors .

Mode of Action

The compound interacts with its targets by emitting light when excited. This is due to the presence of conjugated pi electrons in the anthracene core and the phenyl rings. When these electrons absorb energy, they can move to a higher energy state, and when they return to their ground state, they emit energy in the form of light .

Biochemical Pathways

Anthracene derivatives are known to be involved in the photophysical properties of the materials they are incorporated into . They can affect the optical properties of these materials, influencing their absorption and emission spectra .

Pharmacokinetics

It’s worth noting that the compound exhibits high thermal stability , which could impact its behavior and longevity in various applications.

Result of Action

The primary result of the action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is the emission of light. Specifically, it is used in lightsticks where it emits green light . This light emission is a result of the energy absorbed by the compound being released as photons of light, a process known as fluorescence .

Action Environment

The action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene can be influenced by various environmental factors. For instance, the intensity and wavelength of the light emitted by the compound can be affected by the surrounding temperature and the presence of other chemicals . Additionally, the compound’s stability and longevity can be influenced by factors such as exposure to light and heat .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene are not fully understood due to the limited research available. It is known that anthracene-based derivatives can interact with various biomolecules. For instance, they can affect the optical properties of different substituents

Cellular Effects

Given its use in chemiluminescence research , it may influence cell function by interacting with cellular signaling pathways or affecting gene expression

Molecular Mechanism

It is known that anthracene derivatives can exhibit fluorescence properties due to their polycyclic aromatic hydrocarbon system . This suggests that 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

Anthracene-based derivatives are known for their high thermal stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of 2-chloroanthracene with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives. These products have distinct photophysical properties and are used in different applications.

Scientific Research Applications

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9,10-bis(phenylethynyl)anthracene
  • 9,10-Bis(4-methoxyphenyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene is unique due to the presence of ethoxy groups, which enhance its solubility and photophysical properties compared to other similar compounds. The chlorine atom also provides a site for further functionalization, making it versatile for various applications .

Properties

IUPAC Name

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVZBUUPBPFZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617264
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135965-21-8
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135965-21-8
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